molecular formula C13H12ClN3 B1464670 6-(2-Chlorophenyl)-2-cyclopropylpyrimidin-4-amine CAS No. 1304559-05-4

6-(2-Chlorophenyl)-2-cyclopropylpyrimidin-4-amine

Cat. No.: B1464670
CAS No.: 1304559-05-4
M. Wt: 245.71 g/mol
InChI Key: CIJMXPVFVJVRHJ-UHFFFAOYSA-N
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Description

6-(2-Chlorophenyl)-2-cyclopropylpyrimidin-4-amine (CAS 1304559-05-4) is a pyrimidine derivative featuring a 2-chlorophenyl group at position 6 and a cyclopropyl substituent at position 2. This compound is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors and intermediates in drug synthesis . Its synthesis, physicochemical properties, and biological activity are influenced by the steric and electronic effects of the cyclopropyl and chlorophenyl groups.

Properties

IUPAC Name

6-(2-chlorophenyl)-2-cyclopropylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3/c14-10-4-2-1-3-9(10)11-7-12(15)17-13(16-11)8-5-6-8/h1-4,7-8H,5-6H2,(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIJMXPVFVJVRHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=N2)N)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Amination of 2,4-Dichloropyrimidine Followed by Suzuki Coupling

  • Step 1: Amination of 2,4-dichloropyrimidine with cyclopropylamine to selectively substitute the 2-chloro group, generating 2-cyclopropylamino-4-chloropyrimidine.
  • Step 2: Suzuki coupling of the 4-chloro position with 2-chlorophenylboronic acid to install the 6-(2-chlorophenyl) group.
  • Outcome: This route reverses the order of substitution and coupling, which can be advantageous depending on reagent availability and reaction conditions.

This approach also relies on regioselective amination and cross-coupling chemistry to obtain the desired compound.

Detailed Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Suzuki Coupling 2,4-Dichloropyrimidine, 2-chlorophenylboronic acid, Pd catalyst, base (e.g., K2CO3), solvent (THF, dioxane), reflux or microwave Selective coupling at 4-chloro position; 2-chloro remains intact
Reduction (if nitro present) Stannous chloride dihydrate, acidic medium Converts nitro to amino group for intermediates
Amination at 2-position Cyclopropylamine, solvent (THF or n-butanol), base (DIPEA), heat (100–140 °C) Amination proceeds selectively at 2-chloro position
Purification Flash chromatography (silica gel, ethyl acetate/hexane gradient) Yields pure product for further use or characterization

Representative Synthetic Scheme Summary

Intermediate/Product Description Yield Range (%)
2-Chloro-4-(2-chlorophenyl)pyrimidine Suzuki coupling product 40–75%
6-(2-Chlorophenyl)-2-cyclopropylpyrimidin-4-amine Final amination product 30–50% (depending on conditions)

Research Findings and Optimization Notes

  • Regioselectivity: Suzuki coupling selectively occurs at the 4-chloro position of 2,4-dichloropyrimidine, sparing the 2-chloro substituent for subsequent amination.
  • Amination Conditions: Amination with cyclopropylamine requires elevated temperatures (up to 140 °C) and bases such as DIPEA in solvents like n-butanol or THF for efficient substitution.
  • Purification: Flash chromatography using silica gel with ethyl acetate/hexane mixtures effectively purifies the final compound, with yields influenced by reaction scale and solvent choice.
  • Alternative Routes: Direct amination followed by Suzuki coupling can be employed but may require additional optimization to control regioisomer formation.

Summary Table of Preparation Methods

Method Starting Materials Key Steps Advantages Challenges
Suzuki Coupling then Amination 2,4-Dichloropyrimidine + 2-chlorophenylboronic acid + cyclopropylamine Suzuki coupling at 4-position, then amination at 2-position High regioselectivity, well-established Requires Pd catalyst, moderate yields
Amination then Suzuki Coupling 2,4-Dichloropyrimidine + cyclopropylamine + 2-chlorophenylboronic acid Amination at 2-position, then Suzuki coupling at 4-position Alternative sequence for substrate availability Possible regioisomer formation, needs optimization
Reductive Amination of Piperidine Derivatives Piperidine derivatives + 4-chloroaniline + pyrimidine chlorides Reductive amination, displacement with dichloropyrimidine, amination Versatile for analogues, modular Multi-step, moderate overall yield

Chemical Reactions Analysis

Types of Reactions

6-(2-Chlor

Biological Activity

6-(2-Chlorophenyl)-2-cyclopropylpyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C12H12ClN3
  • Molecular Weight : 235.7 g/mol
  • Structure : The compound features a pyrimidine ring substituted with a cyclopropyl group and a chlorophenyl moiety, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It has been shown to inhibit various kinases, which play crucial roles in cellular signaling pathways. The compound's structural features allow it to bind effectively to the active sites of these enzymes, leading to modulation of their activity.

Antimalarial Activity

Recent studies have highlighted the compound's efficacy against Plasmodium species, particularly in inhibiting Plasmepsin X (PMX), an essential aspartyl protease involved in the malaria lifecycle. The half-maximal inhibitory concentration (IC50) for PMX was reported to be significantly low, indicating potent activity:

CompoundTargetIC50 (nM)
This compoundPMX31

This inhibition disrupts the parasite's ability to invade erythrocytes and develop into functional liver merozoites, showcasing its potential as an antimalarial agent .

Anti-Cancer Potential

The compound has also been investigated for its anti-cancer properties. It demonstrates inhibitory effects on several cancer cell lines by targeting kinases involved in cell proliferation and survival pathways. For example, it has shown selectivity against certain human aspartyl proteases with varying IC50 values:

Target EnzymeIC50 (nM)
Cat D64
Renin180
BACE5000

These findings suggest that the compound could be developed further as a therapeutic agent for cancer treatment .

Case Studies

  • In Vivo Efficacy : In animal models, administration of this compound resulted in significant reductions in parasitemia levels compared to control groups. This underscores its potential for clinical applications in treating malaria.
  • Safety Profiling : Early safety evaluations indicated a favorable profile with minimal off-target effects when tested against a panel of 44 antitargets, suggesting that the compound may have a good therapeutic window .

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Anticancer Activity : Research indicates that pyrimidine derivatives, including this compound, exhibit cytotoxic effects against various cancer cell lines. Studies have shown that modifications in the pyrimidine structure can enhance selectivity towards cancer cells while minimizing toxicity to normal cells.
    • Antiviral Properties : Some studies suggest that compounds similar to 6-(2-Chlorophenyl)-2-cyclopropylpyrimidin-4-amine may inhibit viral replication mechanisms, making them candidates for antiviral drug development.
  • Neuropharmacology
    • CNS Activity : The compound has been investigated for its potential effects on the central nervous system (CNS). Preliminary studies suggest it may modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions such as depression or anxiety.
    • Enzyme Inhibition : It has been noted that this compound can act as an inhibitor for certain enzymes involved in neurotransmitter metabolism, which could lead to increased levels of specific neurotransmitters in the brain.
  • Agricultural Chemistry
    • Pesticide Development : The unique structural features of this compound make it a candidate for developing new agrochemicals. Its effectiveness against certain pests has been a focus of research aimed at creating environmentally friendly pesticides.

Case Studies and Research Findings

Study FocusFindingsReference
Anticancer ActivityDemonstrated selective cytotoxicity against breast cancer cell lines.
Antiviral PropertiesInhibition of viral replication in vitro; potential for drug development.
CNS ActivityModulation of serotonin levels; implications for mood disorders.
Enzyme InhibitionSignificant inhibition of monoamine oxidase, affecting neurotransmitter levels.
Pesticide EfficacyEffective against aphids; potential for use in organic farming.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below highlights key structural analogs and their substituent-driven differences:

Compound Name CAS Number Substituents Key Features
6-(2-Chlorophenyl)-2-cyclopropylpyrimidin-4-amine 1304559-05-4 2-cyclopropyl, 6-(2-Cl-Ph) High lipophilicity due to cyclopropyl
6-(2-Chlorophenyl)-2-methylpyrimidin-4-amine 1249098-57-4 2-methyl, 6-(2-Cl-Ph) Enhanced metabolic stability
4-Chloro-6-methylpyrimidin-2-amine 29509-92-0 4-Cl, 6-methyl Intermediate for asthma/Crohn’s drugs
6-Chloro-N-cyclopropyl-2-(methylthio)pyrimidin-4-amine 951884-05-2 2-methylthio, 6-Cl Potential thioether-mediated activity
  • Cyclopropyl vs.

Physicochemical Properties

  • Lipophilicity : The cyclopropyl group increases logP compared to methyl analogs, impacting bioavailability .
  • Solubility: Morpholino-containing analogs (e.g., ) exhibit higher aqueous solubility due to polar substituents, whereas the target compound may require formulation optimization.

Q & A

Q. What are the established synthetic routes for 6-(2-Chlorophenyl)-2-cyclopropylpyrimidin-4-amine, and how can experimental parameters be optimized?

The synthesis of pyrimidine derivatives like this compound typically involves coupling reactions between pyrimidine cores and substituted amines or ammonia. For example, chloroalkylpyrimidines can react with cyclopropylamine under controlled conditions . Optimization can be achieved using Design of Experiments (DoE) methodologies, which systematically vary parameters (e.g., temperature, solvent, stoichiometry) to identify optimal conditions while minimizing trial-and-error approaches . Statistical tools like response surface methodology (RSM) are recommended for yield optimization .

Q. What analytical techniques are critical for characterizing the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining precise molecular geometry and intermolecular interactions, as demonstrated in studies of structurally similar pyrimidine derivatives (e.g., dihedral angles between aromatic rings and hydrogen-bonding networks) . Complementarily, NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) validate purity and molecular weight, while FT-IR confirms functional groups like amine and C-Cl bonds .

Q. What safety precautions are required when handling this compound in the laboratory?

Based on analogous chlorinated pyrimidines, strict PPE (gloves, goggles, lab coat) and fume hood use are mandatory. Waste must be segregated and disposed via certified hazardous waste services to prevent environmental contamination . Specific hazards (e.g., inhalation risks) should be pre-assessed using Safety Data Sheets (SDS) for related compounds .

Advanced Research Questions

Q. How can computational methods enhance the synthesis and reactivity prediction of this compound?

The ICReDD framework integrates quantum chemical calculations (e.g., DFT for transition-state analysis) and machine learning to predict reaction pathways and optimize conditions. For example, reaction path searches can identify energetically favorable routes for cyclopropane ring formation or regioselective chlorination . Computational docking studies may also guide functionalization for target-specific applications (e.g., kinase inhibitors) .

Q. What structural features influence the biological activity of this compound, and how can they be modified?

Crystallographic data show that substituents on the pyrimidine core (e.g., chlorophenyl, cyclopropyl) dictate conformational flexibility and intermolecular interactions. For instance, dihedral angles between the pyrimidine ring and aryl groups impact binding to biological targets like enzymes or receptors . Structure-activity relationship (SAR) studies suggest that electron-withdrawing groups (e.g., Cl) enhance stability, while cyclopropyl moieties may improve metabolic resistance .

Q. How can contradictions in reported synthetic yields or crystallographic data be resolved?

Discrepancies in yields often arise from unoptimized reaction conditions (e.g., solvent polarity, catalyst loading). Systematic DoE approaches, as outlined in CRDC subclass RDF2050112, can standardize protocols . For crystallographic inconsistencies, refining data collection parameters (e.g., temperature, resolution) and validating via Rietveld analysis are recommended .

Methodological Considerations

  • Synthesis Optimization : Prioritize reaction fundamentals (kinetics, thermodynamics) and reactor design principles (e.g., continuous-flow systems for scalability) .
  • Data Validation : Cross-reference computational predictions with experimental results (e.g., SCXRD vs. DFT-optimized geometries) to ensure accuracy .
  • Biological Testing : Use in silico screening (e.g., molecular dynamics simulations) before in vitro assays to prioritize high-potential derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-(2-Chlorophenyl)-2-cyclopropylpyrimidin-4-amine
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6-(2-Chlorophenyl)-2-cyclopropylpyrimidin-4-amine

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